molecular formula C12H23N3 B8370422 3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

3-tert-butyl-1-pentyl-1H-pyrazol-5-amine

Cat. No.: B8370422
M. Wt: 209.33 g/mol
InChI Key: RUSYDBDIOXWLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-1-pentyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a tert-butyl group at position 3, a pentyl chain at position 1, and an amine group at position 5 (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the pentyl chain may influence solubility and membrane permeability.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-tert-butyl-2-pentylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-6-7-8-15-11(13)9-10(14-15)12(2,3)4/h9H,5-8,13H2,1-4H3

InChI Key

RUSYDBDIOXWLEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CC(=N1)C(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole-5-amine derivatives include substituents at positions 1 and 3, which significantly alter molecular weight, lipophilicity, and electronic properties.

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Position 1) R3 (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-tert-Butyl-1-pentyl-1H-pyrazol-5-amine* Pentyl tert-Butyl C12H23N3 209.33 (estimated) High lipophilicity (predicted)
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine Methyl tert-Butyl C8H15N3 153.23 Base for reductive amination reactions
1-(2,4-Dichlorophenyl)-3-tert-butyl-1H-pyrazol-5-amine 2,4-Dichlorophenyl tert-Butyl C13H15Cl2N3 284.18 Potential antimicrobial activity
1-Phenyl-3-tert-butyl-1H-pyrazol-5-amine Phenyl tert-Butyl C13H17N3 215.29 Enhanced π-π stacking in crystal lattices
3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine 3,4-Dimethylphenyl tert-Butyl C15H21N3 243.35 Improved thermal stability

*Note: Data for this compound are extrapolated from analogs.

Pharmacological and Functional Activities

  • Antimicrobial Activity : Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)) exhibit enhanced activity due to electron-withdrawing effects .
  • Kinase Inhibition: Derivatives like 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (SI112) show GAT (γ-aminobutyric acid transporter) inhibition, suggesting the tert-butyl group enhances binding affinity .
  • Hydrogen Bonding : The amine group at position 5 participates in hydrogen-bonded networks, influencing crystallinity and supramolecular assembly .

Electronic and Steric Effects

  • Electron-Donating Groups : Methoxy substituents (e.g., in N-(4-methoxybenzyl) analogs) increase electron density at the pyrazole ring, altering reactivity in electrophilic substitutions .
  • Steric Effects : Bulky tert-butyl groups reduce rotational freedom, stabilizing specific conformations critical for ligand-receptor interactions .

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